molecular formula C8H3F2NO3 B1428921 7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione CAS No. 1196152-04-1

7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione

Cat. No.: B1428921
CAS No.: 1196152-04-1
M. Wt: 199.11 g/mol
InChI Key: YGZKYNDUEWZXRC-UHFFFAOYSA-N
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Description

7,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione is a fluorinated derivative of the benzo[d][1,3]oxazine-2,4-dione scaffold, characterized by two fluorine atoms at positions 7 and 8 on the aromatic ring. The fluorine substituents confer distinct electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione typically involves the reaction of appropriate fluorinated aniline derivatives with phosgene or its equivalents under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as argon, and at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism by which 7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of enzyme activity, inhibition of specific signaling pathways, and alteration of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The following table compares 7,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione with structurally related derivatives, focusing on substituent effects, physicochemical properties, and synthetic applications:

Compound Substituents Molecular Weight Key Properties Synthesis/Yield Applications/Notes
This compound 7-F, 8-F ~212.12 (estimated) High electronegativity, potential for enhanced metabolic stability and lipophilicity Not explicitly described; inferred from fluorination methods for analogous compounds Likely used as a building block for bioactive molecules or fluorinated materials.
6,7-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione (4d) 6-Cl, 7-Cl 233.00 Pale pink solid; Rf 0.42; IR peaks at 1760, 1708 cm⁻¹ (carbonyl stretches). 98% yield via condensation reactions. Higher molecular weight and halogen bulk may hinder reactivity compared to fluoro derivatives.
7-Fluoro-1H-benzo[d][1,3]oxazine-2,4-dione 7-F 181.12 Density: 1.502 g/cm³; refractive index: 1.561. Synthesized via fluorination of precursor anhydrides. Monofluoro analog with reduced steric effects; used in derivatization reactions.
8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione 8-OCH₃ 193.16 Pale yellow crystalline solid; stored at 0–8°C. Purity ≥98%; synthesized via methoxylation. Electron-donating methoxy group contrasts with electron-withdrawing F; alters electronic properties.
1-Benzyl-1H-benzo[d][1,3]oxazine-2,4-dione (13g) 1-CH₂C₆H₅ 253.25 Beige crystals; mp 141–142°C; Rf 0.53. 57% yield via benzylation with NaH/DMF. Bulky benzyl group enhances steric hindrance, potentially reducing reaction rates.
6-Bromo-1-(naphthalen-1-ylmethyl)-1H-benzo[d][1,3]oxazine-2,4-dione (13i) 6-Br, 1-CH₂C₁₀H₇ 372.20 White solid; mp 230–231°C; Rf 0.74. 51% yield via DCC-mediated coupling. Bromine and naphthyl groups increase molecular weight and hydrophobicity.

Key Findings from Comparative Analysis

Substituent Effects: Electron-Withdrawing Groups (F, Cl): Fluorine and chlorine at positions 6–8 enhance electrophilicity of the carbonyl groups, facilitating nucleophilic attacks in synthesis. Fluorine’s smaller size and higher electronegativity minimize steric hindrance compared to chlorine .

Physicochemical Properties :

  • Fluorinated derivatives generally exhibit lower molecular weights and higher lipophilicity compared to brominated or benzylated analogs, impacting solubility and bioavailability .
  • Melting points correlate with substituent bulk; brominated and naphthyl-containing derivatives (e.g., 13i) have higher melting points due to enhanced crystal packing .

Synthetic Utility :

  • Fluorinated analogs are synthesized under milder conditions compared to chlorinated derivatives, which often require strong acids (e.g., thionyl chloride) .
  • Benzylation and alkylation reactions (e.g., 13g, 13i) demonstrate the scaffold’s adaptability for introducing diverse functional groups .

Biological Relevance :

  • Fluorine’s metabolic stability and hydrogen-bonding capacity make 7,8-difluoro derivatives promising candidates for antimicrobial or anticancer agents, as seen in related quinazoline-dione structures .

Biological Activity

7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione is a heterocyclic organic compound with the molecular formula C8H3F2NO3 and a molecular weight of 199.11 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The following sections detail its biological activity, including mechanisms of action, therapeutic potential, and comparative studies.

  • Molecular Formula : C8H3F2NO3
  • Molecular Weight : 199.11 g/mol
  • CAS Number : 1196152-04-1

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. These interactions can modulate enzyme activities and inhibit signaling pathways critical for cell proliferation and survival. The exact molecular targets remain to be fully elucidated but are under investigation in various studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µM)Selectivity
HeLa97.3Moderate
U87Not specifiedHigh

In these studies, the compound demonstrated a significant selective cytotoxicity towards cancerous cells compared to normal cell lines, indicating its potential as a therapeutic agent in cancer treatment .

Antibacterial Activity

Despite its promising anticancer effects, initial antibacterial studies have shown limited activity against both Gram-positive and Gram-negative bacterial strains at concentrations ranging from 12.5 to 100 µM. None of the tested concentrations demonstrated significant antibacterial properties . This suggests that while the compound may be effective in cancer therapy, its utility as an antibacterial agent is limited.

Study on Cytotoxicity

A comprehensive study evaluated the cytotoxic effects of various derivatives of benzo[D][1,3]oxazine compounds, including this compound. The results indicated that while some derivatives showed cytotoxicity with IC50 values below 100 µM against specific cancer cell lines (e.g., HeLa), others were less effective or had higher IC50 values exceeding 200 µM .

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds such as 8-Fluoro-1H-benzo[D][1,3]oxazine-2,4-dione revealed that the presence of two fluorine atoms in 7,8-Difluoro derivatives significantly influences their biological activity. The dual fluorination appears to enhance cytotoxicity against certain cancer cell lines while not contributing positively to antibacterial properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation of fluorinated phenol derivatives with urea or carbonyl reagents under controlled conditions. Key parameters include:

  • Temperature : 80–120°C to balance reaction rate and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of fluorinated intermediates .
  • Fluorination : Use fluorinating agents like Selectfluor® to ensure regioselective incorporation of fluorine at the 7- and 8-positions .
    • Optimization : Monitor purity via HPLC and adjust reaction time (typically 12–24 hrs) to maximize yield (>70%) .

Q. Which analytical techniques are most effective for structural elucidation of this compound?

  • Spectroscopy :

  • NMR : 19F^{19}\text{F} NMR distinguishes fluorine environments; 1H^{1}\text{H} NMR confirms aromatic proton patterns .
  • FT-IR : Identifies carbonyl (C=O, ~1750 cm1^{-1}) and oxazine ring vibrations (~1250 cm1^{-1}) .
    • Crystallography : Single-crystal X-ray diffraction resolves stereoelectronic effects of fluorine substitution .

Q. What are the key chemical reactivity patterns of this compound?

  • Nucleophilic substitution : Fluorine atoms at 7/8 positions are susceptible to displacement by amines or alkoxides under mild basic conditions .
  • Ring-opening reactions : The oxazine ring reacts with Grignard reagents or reducing agents (e.g., LiAlH4_4) to form dihydroxy intermediates .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorination be addressed during synthesis?

  • Mechanistic insight : Fluorination at the 7/8 positions is influenced by steric hindrance and electronic effects. Computational modeling (DFT) predicts favorable transition states for electrophilic fluorination at electron-deficient aromatic sites .
  • Experimental validation : Use directing groups (e.g., nitro or methoxy) to temporarily block competing positions, followed by deprotection .

Q. What computational strategies are suitable for predicting the biological activity of derivatives?

  • Docking studies : Molecular docking (AutoDock Vina) evaluates binding affinity to target enzymes (e.g., kinases or proteases). Fluorine’s electronegativity enhances hydrophobic interactions in binding pockets .
  • QSAR models : Train models using datasets of fluorinated benzoxazines to correlate substituent effects (e.g., Hammett σ values) with activity .

Q. How do structural modifications (e.g., replacing fluorine with other halogens) impact pharmacological properties?

  • Comparative SAR : Chlorine or bromine substitution increases steric bulk but reduces metabolic stability compared to fluorine. In vitro assays (e.g., microsomal stability tests) quantify these effects .
  • Data interpretation : Use pharmacokinetic parameters (e.g., logP, t1/2_{1/2}) to prioritize derivatives with optimal lipophilicity and half-life .

Q. How should researchers resolve contradictions in reported biological activity data for positional isomers (e.g., 6,8- vs. 7,8-difluoro derivatives)?

  • Hypothesis testing : Compare isomer binding modes via crystallography or mutagenesis assays. For example, 7,8-difluoro derivatives may exhibit stronger hydrogen bonding with active-site residues .
  • Meta-analysis : Aggregate data from multiple studies to identify trends in IC50_{50} values across biological targets .

Q. Experimental Design & Data Analysis

Q. What variables should be prioritized in optimizing reaction scalability?

  • Critical factors :

  • Catalyst loading : Reduce Pd/C or CuI concentrations to minimize cost without compromising yield .
  • Workup efficiency : Liquid-liquid extraction vs. column chromatography for purity >95% .
    • DoE (Design of Experiments) : Apply factorial designs to test interactions between temperature, solvent, and reagent stoichiometry .

Q. How can stability studies be designed to assess degradation under physiological conditions?

  • Protocol : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS over 72 hours .
  • Kinetic analysis : Fit data to first-order decay models to calculate half-life and identify labile functional groups .

Q. What statistical methods are appropriate for analyzing discrepancies in biological assay reproducibility?

  • Approach :
  • ANOVA : Compare inter-lab variability in IC50_{50} measurements.
  • Bland-Altman plots : Visualize systematic biases between assay platforms .
  • Mitigation : Standardize cell lines, assay buffers, and positive controls across experiments .

Properties

IUPAC Name

7,8-difluoro-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO3/c9-4-2-1-3-6(5(4)10)11-8(13)14-7(3)12/h1-2H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZKYNDUEWZXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)OC(=O)N2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione
7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione
7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione
7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione
7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione
7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione

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